N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O2/c1-8-9(2)21-22(3)16(24)13(8)15(23)20-12(7-19)14-10(17)5-4-6-11(14)18/h4-6,12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZJASAIEINNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=O)NC(C#N)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide, with the CAS number 1645422-55-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 348.76 g/mol. The structure includes a pyridazine ring, which is known for its biological activity in various pharmacological contexts.
| Property | Value |
|---|---|
| CAS Number | 1645422-55-4 |
| Molecular Formula | C16H14ClFN4O2 |
| Molecular Weight | 348.76 g/mol |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory effects and inhibition of specific enzymes.
Enzyme Inhibition
One prominent area of study involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory responses. For example, derivatives with structural similarities have shown potent inhibition of mPGES-1 with IC50 values in the nanomolar range. Such findings suggest that this compound may also possess similar inhibitory properties.
Study 1: Anti-inflammatory Effects
A study conducted on compounds related to this class demonstrated significant anti-inflammatory activity in rodent models. The lead compound exhibited an ED50 of approximately 36.7 mg/kg in a lipopolysaccharide (LPS)-induced thermal hyperalgesia model, indicating effective pain relief through mPGES-1 inhibition .
Study 2: Selectivity and Safety Profile
In another study focusing on selectivity over other prostanoid synthases and COX enzymes, derivatives showed favorable profiles with minimal off-target effects. This is crucial for developing therapeutics that minimize side effects while maintaining efficacy .
Research Findings
Recent literature highlights the structure-activity relationship (SAR) of similar compounds, emphasizing modifications that enhance potency and selectivity against mPGES-1. The presence of the chloro and fluorine substituents is particularly noted for improving biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 304.74 g/mol. Its structure features a pyridazine core with a carboxamide functional group and a chloro-fluorophenyl substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that modifications to the pyridazine structure enhanced its selectivity and potency against breast and colon cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Significant apoptosis |
| HCT116 (Colon) | 4.8 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Antibacterial Studies : Preliminary tests suggest effectiveness against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Synthetic Pathways
The synthesis of N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyridazine core.
- Introduction of the chloro-fluorophenyl group via nucleophilic substitution.
- Coupling reactions to incorporate the cyanomethyl group.
Derivative Exploration
Researchers are actively exploring various derivatives to enhance biological activity and reduce toxicity:
- Example Derivatives : Modifications at the carboxamide position have shown improved selectivity against specific cancer types while maintaining low toxicity in normal cells .
Clinical Trials
Further clinical studies are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly for its use in oncology.
Mechanistic Studies
Understanding the precise mechanisms by which this compound exerts its biological effects will be critical for optimizing its therapeutic potential.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features of the Target Compound:
- Core : 3-Oxopyridazine ring with methyl substitutions at positions 2, 5, and 4.
- Substituents: N-linked 2-chloro-6-fluorophenyl group with a cyanomethyl branch. Carboxamide group at position 4 of the pyridazine ring.
Comparative Analysis:
Compound 1 : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-methoxybenzamide (13n)
- Core : Benzamide (aromatic ring) with methoxy and fluoro substituents.
- Substituents: Similar 2-chloro-6-fluorophenyl group. Cyano group integrated into a hydroxybutenamido side chain (distinct from the cyanomethyl group in the target compound).
- Key Difference : The benzamide scaffold lacks the pyridazine core, which may reduce conformational rigidity compared to the target compound.
Compound 2 : Orludodstat (N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide)
- Core : Benzamide with a triazole-oxo moiety and trifluoropropoxy group.
- Substituents :
- Shared 2-chloro-6-fluorophenyl group.
- Complex triazole and trifluoromethyl groups (absent in the target compound).
Compound 3 : N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Core : 6-Oxopyridazine with trifluoromethyl substituents.
- Substituents :
- 4-Chlorophenyl group (vs. 2-chloro-6-fluorophenyl in the target compound).
- Dual trifluoromethyl groups (electron-withdrawing).
- Key Difference : The absence of methyl groups on the pyridazine ring and the substitution pattern on the phenyl group may alter solubility and target selectivity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
